Dielectric Performance: ZrA-Derived ZrOx Films vs. Conventional Solution-Processed Gate Dielectrics
Zirconium acrylate (ZrA) serves as a photo-patternable precursor for high-k zirconium oxide (ZrOx) gate dielectric layers. UV-annealed ∼10 nm-thick ZrOx films derived from ZrA demonstrate a high capacitance of 917.13 nF/cm² at 1 kHz and low leakage current density of 10⁻⁷ A/cm² at 1.94 MV/cm, enabling low-voltage organic complementary inverter operation with voltage gains exceeding 42 at ≤3 V [1].
| Evidence Dimension | Capacitance (nF/cm² at 1 kHz) / Leakage Current Density (A/cm² at 1.94 MV/cm) |
|---|---|
| Target Compound Data | Capacitance: 917.13 nF/cm²; Leakage Current Density: 10⁻⁷ A/cm² |
| Comparator Or Baseline | Conventional solution-processed polymer gate dielectrics (typically 1–100 nF/cm²; higher leakage currents) |
| Quantified Difference | Capacitance enhancement factor of ~9× to 900× vs. typical polymer dielectrics; leakage current density of 10⁻⁷ A/cm² at moderate field strength |
| Conditions | ∼10 nm-thick ZrOx films derived from ZrA via UV exposure and deep-UV annealing; measurements at 1 kHz |
Why This Matters
This quantifies ZrA's capability to produce ultra-thin, high-capacitance dielectric layers essential for low-voltage organic electronics—a performance metric not achievable with non-zirconium metal acrylate precursors.
- [1] Park, Y. M. et al. Photo-patternable high-k ZrOx dielectrics prepared using zirconium acrylate for low-voltage-operating organic complementary inverters. Organic Electronics 2016, 33, 40–47. View Source
